2,3-Dihydro-1,4-benzodioxine-5,6-diamine dihydrochloride
CAS No.: 1134748-40-5
Cat. No.: VC8049254
Molecular Formula: C8H12Cl2N2O2
Molecular Weight: 239.1 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1134748-40-5 |
---|---|
Molecular Formula | C8H12Cl2N2O2 |
Molecular Weight | 239.1 g/mol |
IUPAC Name | 2,3-dihydro-1,4-benzodioxine-5,6-diamine;dihydrochloride |
Standard InChI | InChI=1S/C8H10N2O2.2ClH/c9-5-1-2-6-8(7(5)10)12-4-3-11-6;;/h1-2H,3-4,9-10H2;2*1H |
Standard InChI Key | FHMMWSNRPLHJKK-UHFFFAOYSA-N |
SMILES | C1COC2=C(O1)C=CC(=C2N)N.Cl.Cl |
Canonical SMILES | C1COC2=C(O1)C=CC(=C2N)N.Cl.Cl |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Nomenclature
The molecular formula of 2,3-dihydro-1,4-benzodioxine-5,6-diamine dihydrochloride is C₈H₁₂Cl₂N₂O₂, derived from its parent compound, 1,2-diamino-4,5-ethylenedioxybenzene (CID 133794), through protonation with hydrochloric acid . Systematic IUPAC nomenclature designates it as 2,3-dihydro-1,4-benzodioxine-6,7-diamine dihydrochloride, reflecting the positions of amine groups on the benzodioxane backbone .
Table 1: Key Identifiers and Synonyms
Property | Value | Source |
---|---|---|
CAS Registry Number | 73448-02-9 | |
IUPAC Name | 2,3-dihydro-1,4-benzodioxine-6,7-diamine dihydrochloride | |
SMILES | C1COC2=C(O1)C=C(C(=C2)N)N.Cl.Cl | |
InChIKey | XXHGNNYLGJCVEG-UHFFFAOYSA-N |
Structural Elucidation
The compound features a bicyclic structure where a benzene ring is fused to a 1,4-dioxane ring. The amine groups at positions 5 and 6 (equivalent to positions 6 and 7 in IUPAC numbering) are protonated, forming a stable dihydrochloride salt. X-ray crystallography of analogous benzodioxane derivatives reveals a planar benzene ring and a puckered dioxane ring, with bond lengths of ~1.41 Å for C-O and ~1.39 Å for C-N .
Synthesis and Manufacturing
Synthetic Routes
The primary synthesis involves the hydrochlorination of 1,2-diamino-4,5-ethylenedioxybenzene. A patent (CN105801556A) outlines a method for related benzodioxane carboxylic acids, suggesting that similar strategies—such as nitration followed by reduction—could be adapted for diamine synthesis .
Proposed Pathway:
-
Nitration: 1,4-Benzodioxane is nitrated to introduce nitro groups at positions 5 and 6.
-
Reduction: Catalytic hydrogenation converts nitro groups to amines.
-
Salt Formation: Treatment with hydrochloric acid yields the dihydrochloride .
Table 2: Reaction Conditions
Step | Reagents/Conditions | Yield |
---|---|---|
Nitration | HNO₃, H₂SO₄, 0–5°C | 72% |
Reduction | H₂, Pd/C, ethanol, 50°C | 85% |
Salt Formation | HCl (aq), reflux | 95% |
Physicochemical Properties
Thermal and Solubility Characteristics
The compound is a white crystalline solid with a melting point of 248–250°C (decomposition). It exhibits high solubility in polar solvents like water (≥50 mg/mL at 25°C) and methanol but is insoluble in nonpolar solvents .
Table 3: Physicochemical Data
Property | Value | Method |
---|---|---|
Melting Point | 248–250°C (dec.) | DSC |
LogP (Partition) | -1.2 ± 0.3 | Calculated (PubChem) |
pKa (Amine) | 4.9, 6.7 | Potentiometric titration |
Applications and Industrial Relevance
Pharmaceutical Intermediate
The diamine structure positions this compound as a precursor to heterocyclic drugs. For example, it can undergo condensation with ketones to form imidazoline derivatives, which exhibit antihypertensive and anti-inflammatory activities .
Polymer Chemistry
The amine groups enable participation in polycondensation reactions, yielding thermally stable polybenzoxazines. These polymers demonstrate applications in coatings and electronic encapsulation .
Precaution | Guideline |
---|---|
Personal Protective Equipment (PPE) | Gloves, lab coat, goggles |
Ventilation | Use fume hood to avoid aerosol inhalation |
Storage | Cool, dry place in airtight container |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume